2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, difluoro, and pentyloxy substituents on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Preparation of 2-chloro-4,5-difluorobenzoic acid: This can be achieved through the halogenation of 4,5-difluorobenzoic acid using chlorine gas under controlled conditions.
Formation of the benzamide core: The 2-chloro-4,5-difluorobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Processes: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzamide: Lacks the pentyloxyphenyl group, which may result in different chemical and biological properties.
4-chloro-2,5-difluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a pentyloxy group, potentially altering its reactivity and applications.
2-chloro-4,5-difluoro-N-phenylbenzamide: Without the pentyloxy substituent, leading to differences in solubility and interaction with biological targets.
Uniqueness
The presence of the pentyloxy group in 2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological membranes or proteins. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H18ClF2NO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(4-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C18H18ClF2NO2/c1-2-3-4-9-24-13-7-5-12(6-8-13)22-18(23)14-10-16(20)17(21)11-15(14)19/h5-8,10-11H,2-4,9H2,1H3,(H,22,23) |
InChI Key |
YNCJLNZHAJDWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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